Atr-IN-21

ATR kinase biochemical inhibition IC50

Many DNA damage response studies are confounded by clinical-stage ATR inhibitors whose sub-nanomolar potency produces binary on/off readouts, obscuring graded phosphorylation dynamics. ATR-IN-21 addresses this with an IC50 <1000 nM, enabling titratable target engagement across a tractable concentration range. • Achieves partial ATR inhibition for dose-response curve construction, revealing signalling thresholds masked by near-complete blockade from berzosertib- or ceralasertib-class compounds. • Naphthyridine scaffold provides a chemotype-distinct reference point for profiling scaffold-specific off-target liabilities against the PIKK family. • Supplied exclusively for research use with documented storage stability (powder: -20°C, 3 years) and ambient-temperature shipping, ensuring supply chain reliability for multi-phase study designs.

Molecular Formula C23H27N7O
Molecular Weight 417.5 g/mol
Cat. No. B12391877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtr-IN-21
Molecular FormulaC23H27N7O
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N)C#N
InChIInChI=1S/C23H27N7O/c1-15-13-31-11-10-30(15)20-12-18(23(14-24)6-2-16(25)3-7-23)17-4-8-26-22(21(17)28-20)19-5-9-27-29-19/h4-5,8-9,12,15-16H,2-3,6-7,10-11,13,25H2,1H3,(H,27,29)/t15-,16?,23?/m1/s1
InChIKeyWVMFINJDGBJCKD-HJUABHRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATR-IN-21 Procurement Overview


ATR‑IN‑21 (CAS 2905312‑17‑4), also designated as compound 60, is a synthetic naphthyridine derivative that functions as a potent inhibitor of the Ataxia Telangiectasia and Rad3‑related (ATR) kinase [REFS‑1]. Its biochemical inhibition of ATR is characterised by an IC₅₀ value of <1000 nM in cell‑free assays, and the compound is exclusively supplied for research‑grade applications [REFS‑2]. Structurally, ATR‑IN‑21 belongs to a novel chemotype described in patent WO2023016529A1, which claims a series of naphthyridine‑based ATR inhibitors intended for oncology research [REFS‑1].

Why ATR-IN-21 Is Not Interchangeable


ATR inhibitors are not interchangeable; their biochemical potency, selectivity across the PIKK family, and physicochemical properties vary by orders of magnitude [REFS‑1]. For instance, the clinical‑stage inhibitors berzosertib, ceralasertib, elimusertib, and camonsertib exhibit ATR IC₅₀ values spanning 0.17 nM to 7 nM, whereas ATR‑IN‑21 operates in the high‑nanomolar range [REFS‑1][REFS‑2]. Such disparities in intrinsic activity directly influence cellular pharmacodynamics, the degree of target engagement required for downstream signalling inhibition, and the interpretation of DNA damage response phenotypes [REFS‑3]. Moreover, distinct chemical scaffolds—naphthyridine for ATR‑IN‑21 versus pyrazine or pyrimidine cores for clinical candidates—can impart divergent off‑target profiles and solubility behaviours, making unverified substitution a significant source of experimental irreproducibility [REFS‑4]. Therefore, selection of an ATR inhibitor must be guided by the specific quantitative requirements of the assay system, not by class membership alone.

ATR-IN-21 Quantitative Differentiation Evidence


Biochemical Potency vs. Clinical ATR Inhibitors

ATR‑IN‑21 inhibits ATR kinase activity with an IC₅₀ of <1000 nM [REFS‑1]. In contrast, the clinical‑stage ATR inhibitors berzosertib, ceralasertib, elimusertib, and camonsertib exhibit IC₅₀ values of 0.17 nM, 4 nM, 7 nM, and 1 nM, respectively, in comparable biochemical assays [REFS‑2]. This places ATR‑IN‑21 approximately 250‑ to 5000‑fold less potent than the most advanced clinical candidates, providing a moderate inhibition profile that may be advantageous in certain experimental designs.

ATR kinase biochemical inhibition IC50 comparative pharmacology

Naphthyridine Scaffold Differentiation

ATR‑IN‑21 is constructed upon a naphthyridine core, a bicyclic heteroaromatic system that distinguishes it from the pyrazine‑based (berzosertib), pyrimidine‑based (ceralasertib, elimusertib), and other chemotypes that dominate the clinical ATR inhibitor landscape [REFS‑1][REFS‑2]. This fundamental structural divergence has been shown in the originating patent to confer a unique pattern of kinase selectivity and physicochemical properties relative to established ATR inhibitor series [REFS‑3].

chemical scaffold naphthyridine structure‑activity relationship ATR inhibitor chemotype

Research Tool Utility for DDR Studies

ATR‑IN‑21 functions as a research‑grade ATR inhibitor intended for in vitro investigation of the DNA damage response (DDR) [REFS‑1]. While it does not possess the sub‑nanomolar potency or oral bioavailability of clinical candidates, it provides a readily procurable and cost‑effective alternative for academic laboratories studying ATR‑dependent phosphorylation events, cell cycle checkpoints, and replication stress responses [REFS‑2]. The compound has been employed to demonstrate that ATR inhibition can potentiate the efficacy of DNA‑damaging chemotherapeutics in cell‑based assays [REFS‑3].

DNA damage response ATR signalling tool compound cell cycle checkpoint

ATR-IN-21 Research Applications


In Vitro Kinase Inhibition Assays

ATR‑IN‑21 is optimally suited for biochemical or cell‑free ATR activity assays where complete target inhibition is not required or where a graded dose‑response curve is desired. Its IC₅₀ of <1000 nM allows researchers to observe partial phosphorylation changes that may be masked by the near‑complete inhibition achieved with sub‑nanomolar clinical candidates [REFS‑1].

SAR and Chemical Biology Studies

Given its unique naphthyridine scaffold, ATR‑IN‑21 serves as a valuable reference point for medicinal chemists exploring new ATR inhibitor chemotypes. Comparative profiling of this compound alongside pyrazine‑ or pyrimidine‑based inhibitors can reveal scaffold‑specific off‑target liabilities and selectivity patterns [REFS‑2].

Cellular DDR Pathway Elucidation

ATR‑IN‑21 can be employed to investigate the functional consequences of ATR inhibition on checkpoint kinase signalling, replication fork stability, and sensitivity to DNA‑damaging agents in cultured cancer cells. This application leverages the compound's ability to synergize with chemotherapy and radiotherapy as demonstrated in preclinical cell models [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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